molecular formula C14H30Si4 B11947573 1,2,4,5-Tetrakis(dimethylsilyl)benzene

1,2,4,5-Tetrakis(dimethylsilyl)benzene

Cat. No.: B11947573
M. Wt: 310.73 g/mol
InChI Key: IELJCLAGTSXSPF-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrakis(dimethylsilyl)benzene (CAS 10095-29-1) is a solid organosilicon compound with the molecular formula C14H30Si4 and a molecular weight of 310.73 g/mol . This benzene derivative, functionalized with four dimethylsilyl groups, serves as a versatile building block in synthetic and materials chemistry. It is characterized as a yellow to colorless solid with a melting point of 65-68 °C . As a highly reactive reagent, it must be handled under an inert atmosphere and is recommended to be stored at 4 to 8 °C to maintain stability and purity . This product is intended for research purposes as a chemical precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C14H30Si4

Molecular Weight

310.73 g/mol

IUPAC Name

dimethyl-[2,4,5-tris(dimethylsilyl)phenyl]silane

InChI

InChI=1S/C14H30Si4/c1-15(2)11-9-13(17(5)6)14(18(7)8)10-12(11)16(3)4/h9-10,15-18H,1-8H3

InChI Key

IELJCLAGTSXSPF-UHFFFAOYSA-N

Canonical SMILES

C[SiH](C)C1=CC(=C(C=C1[SiH](C)C)[SiH](C)C)[SiH](C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a Grignard-type mechanism, where magnesium metal activates the aryl bromide for nucleophilic substitution. Key steps include:

  • Activation of Tetrabromobenzene : Magnesium reduces 1,2,4,5-tetrabromobenzene in tetrahydrofuran (THF), generating a magnesiated intermediate.

  • Silylation : Dimethylchlorosilane reacts with the intermediate, substituting bromine atoms with dimethylsilyl groups.

  • Workup : Hydrolysis of the reaction mixture yields the final product.

The general reaction is summarized as:
C6H2Br4+4(CH3)2SiHCl+4MgC6H2[Si(CH3)2H]4+4MgBrCl\text{C}_6\text{H}_2\text{Br}_4 + 4 (\text{CH}_3)_2\text{SiHCl} + 4 \text{Mg} \rightarrow \text{C}_6\text{H}_2[\text{Si}(\text{CH}_3)_2\text{H}]_4 + 4 \text{MgBrCl} .

Optimization Parameters

  • Solvent : THF is preferred due to its ability to stabilize magnesiated intermediates.

  • Temperature : Reactions typically proceed at reflux (65–70°C).

  • Stoichiometry : A 4:1 molar ratio of dimethylchlorosilane to tetrabromobenzene ensures complete substitution.

Table 1: Standard Reaction Conditions for Magnesium-Mediated Synthesis

ParameterSpecification
Starting Material1,2,4,5-Tetrabromobenzene
Silylating AgentDimethylchlorosilane
SolventTetrahydrofuran (THF)
Temperature65–70°C (reflux)
Reaction Time12–24 hours
Yield (Reported)Not explicitly stated in sources

Alternative Methodologies and Modifications

While the magnesium-mediated route dominates, alternative strategies have been explored to address limitations such as harsh conditions and byproduct formation.

Catalytic Approaches

Patent JP3385355B2 describes the use of cuprous cyanide (CuCN) as a catalyst for silylation reactions involving aryl halides. Although this method is primarily applied to diisopropylchlorosilane, the principles may extend to dimethylchlorosilane. The catalyst purportedly enhances reaction rates and reduces magnesium consumption, though detailed mechanistic studies are lacking.

Solvent-Free Systems

Recent patents highlight efforts to minimize solvent use for greener synthesis. For example, direct reactions between tetrabromobenzene and dimethylchlorosilane in molten magnesium have been proposed, though scalability remains unverified.

Challenges and Limitations

Byproduct Management

The formation of magnesium bromide chloride (MgBrCl) complicates purification. Traditional aqueous workups risk hydrolyzing sensitive silyl groups, necessitating anhydrous quenching techniques.

Substrate Accessibility

1,2,4,5-Tetrabromobenzene, though commercially available, requires rigorous drying to prevent side reactions. Contamination by moisture or oxygen leads to incomplete silylation or decomposition.

Industrial-Scale Adaptations

Patents JP2001048889A and JP3385355B2 disclose large-scale production protocols emphasizing:

  • Batch Reactor Design : Use of jacketed reactors for precise temperature control during exothermic silylation.

  • In Situ Monitoring : FT-IR spectroscopy to track bromine substitution and adjust reagent feed rates .

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrakis(dimethylsilyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Platinum Complex Catalysts: Used in dehydrogenative silylation reactions.

    Cyclic Diynes: Reactants in the formation of ladder polymers.

    Solvents: Common solvents include tetrahydrofuran and other organic solvents suitable for organosilicon reactions.

Major Products

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

One prominent application of 1,2,4,5-tetrakis(dimethylsilyl)benzene is in the synthesis of metal-organic frameworks. These frameworks are utilized for gas storage and separation technologies. For instance:

  • Case Study : The compound has been employed as a linker in the formation of MOFs that exhibit high surface areas and tunable porosity. These properties are crucial for applications in hydrogen storage and carbon dioxide capture .

Catalysis

The compound serves as a catalyst or a ligand in various catalytic reactions:

  • Case Study : Research has demonstrated its effectiveness in facilitating cross-coupling reactions. The presence of the dimethylsilyl groups enhances the solubility and stability of the catalyst system, leading to improved yields in organic transformations .

Material Science

In material science, this compound is used to modify surfaces and improve material properties:

  • Application : It can be used to create hydrophobic surfaces through silanization processes. This is particularly beneficial in coatings that require water-repellent characteristics .

Organic Electronics

The compound has potential applications in organic electronics due to its electronic properties:

  • Case Study : Studies indicate that this compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to enhance charge transport makes it a valuable component in these devices .

Photonic Applications

The optical properties of this compound make it suitable for photonic applications:

  • Research Findings : Its incorporation into photonic crystals has been shown to improve light manipulation capabilities. This is essential for developing advanced optical devices such as sensors and lasers .

Data Table: Summary of Applications

Application AreaSpecific Use CaseBenefits
Metal-Organic FrameworksGas storage and separationHigh surface area and tunable porosity
CatalysisCross-coupling reactionsEnhanced yields due to stability
Material ScienceSurface modificationImproved hydrophobicity
Organic ElectronicsOLEDs and OPVsEnhanced charge transport
Photonic ApplicationsPhotonic crystalsImproved light manipulation

Mechanism of Action

The mechanism of action for 1,2,4,5-tetrakis(dimethylsilyl)benzene primarily involves its ability to undergo dehydrogenative silylation reactions. The platinum complex catalyst facilitates the removal of hydrogen atoms and the formation of silicon-carbon bonds, leading to the formation of ladder polymers. These polymers exhibit high thermal stability and conductivity due to the unique arrangement of silicon and carbon atoms .

Comparison with Similar Compounds

1,2,4,5-Tetrakis(alkylthio)benzenes

Examples :

  • 1,2,4,5-Tetrakis(isopropylthio)benzene (TPB)
  • 1,2,4,5-Tetrakis(ethylthio)benzene (TEB)

Key Findings :

  • Structure and Conductivity : Radical cations of TPB and TEB form π-stacking dimers. TPB·⁺ adopts a face-to-face π-dimer configuration, while TEB·⁺ stacks along the a-axis. Conductivity in these systems depends on interdimeric distances, with shorter distances (e.g., TEB) enhancing charge transfer .
  • Electron-Donating vs. Steric Effects: Alkylthio (–SR) groups are weaker electron donors compared to silyl substituents but provide tunable steric profiles. For example, isopropylthio groups in TPB increase steric hindrance, reducing π-orbital overlap compared to TEB .
Property 1,2,4,5-Tetrakis(dimethylsilyl)benzene (Inferred) TPB (Isopropylthio) TEB (Ethylthio)
Substituent Type –Si(CH₃)₂ –S–iPr –S–Et
Conductivity Mechanism Insulating (steric hindrance) π-Dimer stacking Dimer chains
Interdimeric Distance N/A 3.50 Å 3.30 Å
Application Organic electronics (potential) Conductive salts Conductive salts

1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB)

Key Findings :

  • Covalent Organic Frameworks (COFs): TFPB (C₃₄H₂₂O₄) serves as a cross-shaped linker in COFs. For example, condensation with 2,5-diaminobenzene-1,4-dithiol yields SH-COF-2, which exhibits a surface area of 227 m²/g and electrochemical capacitance of 118 mF/cm² .
  • Reactivity: Aldehyde groups enable dynamic covalent bonding, contrasting with the inertness of silyl groups.

1,2,4,5-Tetrakis(4-carboxyphenyl)benzene (H4TCPB)

Key Findings :

  • Metal-Organic Frameworks (MOFs) : H4TCPB (C₃₄H₂₂O₈) forms luminescent thorium-based MOFs. These frameworks exhibit blue ligand-based luminescence due to rigid π-conjugation, a property absent in silyl-substituted analogs .
  • Coordination Chemistry : Carboxylate groups enable strong metal coordination (e.g., Th⁴⁺), whereas silyl groups lack such functionality, limiting their use in coordination polymers .

1,2,4,5-Tetrakis(tetramethylguanidino)-3,6-diethynyl-benzenes

Key Findings :

  • Redox Activity: These derivatives act as strong organic electron donors, with ethynyl groups enhancing π-conjugation. Their redox potentials are tunable, unlike silyl-substituted benzenes, which are primarily inert .

1,2,4,5-Tetrakis(trimethylsilyl)benzene

Key Comparisons :

  • Electronic Effects: Trimethylsilyl groups (–Si(CH₃)₃) are stronger electron donors than dimethylsilyl (–Si(CH₃)₂), reducing the ionization energy (IE = 8.30 eV vs. ~8.5–9.0 eV estimated for dimethylsilyl) .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,4,5-Tetrakis(dimethylsilyl)benzene, and how are they experimentally determined?

  • Methodological Answer : The compound's ionization energy (IE) is a critical property, measured via photoelectron spectroscopy (PE) with a vertical IE of 8.30 eV . Molecular weight (366.84 g/mol), CAS number (17156-61-5), and IUPAC Standard InChIKey (IKBMPVFDRAQKNI-UHFFFAOYSA-N) are verified through NIST databases. Characterization includes mass spectrometry (electron ionization) and gas-phase ion energetics studies . For solubility and partition coefficients, logP values (e.g., logPoct/wat = 3.867) are calculated using Crippen’s method .

Q. What synthetic routes are used to prepare this compound?

  • Methodological Answer : While direct synthesis is not detailed in the evidence, analogous tetrakis-substituted benzenes (e.g., bromomethyl or formylphenyl derivatives) are synthesized via nucleophilic substitution or coupling reactions. For example, 1,2,4,5-tetrakis(bromomethyl)benzene reacts with nucleophiles like benzimidazole to form salts . For silylated derivatives, trimethylsilyl chloride or similar agents may replace bromine in a stepwise manner. Characterization typically involves 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. How are crystallographic studies conducted to analyze molecular packing in tetrakis-substituted benzene derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction reveals secondary interactions (e.g., C–H···Br, Br···Br) in bromomethyl analogs. For 1,2,4,5-tetrakis(bromomethyl)benzene, molecular packing is dominated by halogen interactions, while ortho-substituted derivatives exhibit C–H···π contacts . Similar methods apply to silylated derivatives, with Si–C bond lengths and torsion angles critical for structural analysis.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with gradient corrections and exact-exchange terms improves accuracy in thermochemical properties (e.g., atomization energies, ionization potentials). Becke’s hybrid functionals (e.g., B3LYP) are used to model vertical IE values, validated against experimental PE data . Basis sets like 6-31G* are recommended for Si-containing systems to account for polarization effects.

Q. What contradictions exist in reported ionization energy (IE) values, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from vertical vs. adiabatic IE measurements. For example, NIST reports a vertical IE of 8.30 eV , while other methods might yield adiabatic values. Resolution involves:

  • Cross-referencing experimental techniques (e.g., PE spectroscopy vs. electron impact methods).
  • Validating computational results (DFT or CCSD(T)) against high-precision experiments .

Q. How is this compound utilized in advanced materials like covalent organic frameworks (COFs)?

  • Methodological Answer : While not directly studied, analogs like 1,2,4,5-Tetrakis(4-formylphenyl)benzene (TFPB) form COFs via condensation with diamines. These COFs exhibit high surface areas (227 m2^2/g) and electrochemical stability (>95% capacitance retention after 1,000 cycles). Silylated derivatives could enhance hydrophobicity or serve as crosslinkers in hybrid materials .

Q. What catalytic applications exist for tetrakis-substituted benzene derivatives, and what mechanisms are involved?

  • Methodological Answer : Tetrakis(N-benzimidazoliummethyl)benzene salts act as precatalysts in direct arylation of heteroaromatics (e.g., thiophenes). The mechanism likely involves Pd(0)/Pd(II) cycles, with phosphine ligands stabilizing intermediates. Turnover numbers (TON) and reaction yields are optimized via solvent selection (e.g., DMF) and temperature control .

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